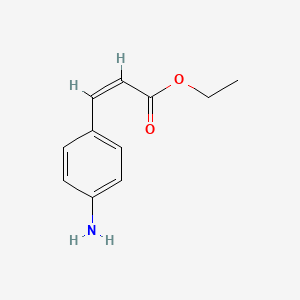

cis-Ethyl 4-aminocinnamate

Description

Contextualization of the Cinnamate (B1238496) Scaffold in Contemporary Organic Chemistry

The cinnamate scaffold, characterized by a phenyl group attached to an acrylic acid or ester, is a fundamental and privileged structure in organic chemistry. biosynth.combeilstein-journals.org Cinnamic acid and its derivatives are widespread in the plant kingdom, serving as crucial intermediates in the biosynthesis of a vast array of natural products, including flavonoids, lignins, and coumarins. beilstein-journals.org This natural prevalence underscores the scaffold's inherent stability and biosynthetic accessibility.

In modern synthetic chemistry, the cinnamate framework is highly valued for its versatile reactivity. The structure incorporates several key features: an aromatic ring amenable to electrophilic substitution, an α,β-unsaturated carbonyl system that can participate in conjugate additions, and a carboxylic acid or ester group that can be readily modified. beilstein-journals.org This multifunctionality makes cinnamate derivatives attractive starting materials and intermediates in the synthesis of complex molecules and pharmacologically active compounds. nih.gov Researchers utilize the cinnamate scaffold to develop molecules with applications in medicinal chemistry, materials science, and cosmetics. nih.govresearchgate.net

Significance of the Aminophenyl Moiety within Cinnamate Derivatives

The introduction of an aminophenyl moiety, specifically an amino group on the phenyl ring of a cinnamate, significantly enhances the chemical utility and biological relevance of the scaffold. Ethyl 4-aminocinnamate is typically synthesized by the chemical reduction of its precursor, ethyl 4-nitrocinnamate. This transformation from a nitro to an amino group is a critical step, converting an electron-withdrawing group into a versatile electron-donating group.

The primary amine of the aminophenyl group is a key functional handle for a wide range of chemical modifications. It can be readily acylated, alkylated, or used in coupling reactions to build more complex molecular architectures. nih.gov This reactivity is extensively exploited in medicinal chemistry to synthesize diverse libraries of compounds for biological screening. For instance, the amino group has been used as an anchor point for designing potent enzyme inhibitors, such as those targeting histone deacetylase, by attaching various recognition functionalities. nih.govrug.nl Furthermore, the amino group's electronic properties can modulate the reactivity of the entire molecule, influencing the photochemical behavior of the cinnamate double bond. researchgate.net

Stereochemical Considerations: Distinction and Importance of cis/trans Isomerism in Ethyl 4-aminocinnamate

Like other disubstituted alkenes, ethyl 4-aminocinnamate can exist as two distinct geometric isomers: cis (or Z) and trans (or E). This isomerism arises from the restricted rotation around the carbon-carbon double bond. In the trans isomer, the phenyl ring and the ester group are on opposite sides of the double bond, whereas in the cis isomer, they are on the same side.

The trans isomer is thermodynamically more stable and is the form in which the compound is most commonly synthesized and sold. chemspider.com The cis isomer is sterically hindered and less stable. The primary pathway to generate cis-ethyl 4-aminocinnamate is through the photochemical trans-cis isomerization of the trans form upon irradiation with UV light. researchgate.netjaist.ac.jp This process is often reversible, with the cis isomer reverting to the more stable trans form either thermally or upon irradiation at a different wavelength. researchgate.netcdnsciencepub.com

This photoswitching capability is the most significant aspect of the cis isomer. The distinct spatial arrangement of the cis form can lead to unique reactivity and applications that are inaccessible to the trans isomer. For example, in the photochemistry of ortho-aminocinnamates, the initial trans-cis isomerization is a prerequisite for a subsequent intramolecular cyclization reaction. researchgate.net While direct comparative data for the physical properties of the two isomers are scarce, general principles indicate that cis isomers typically have different melting points, boiling points, and solubility compared to their trans counterparts due to differences in molecular symmetry and intermolecular forces.

Table 1: Physicochemical Properties of Ethyl 4-aminocinnamate (Note: Data primarily corresponds to the more stable trans isomer)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ | biosynth.com |

| Molecular Weight | 191.23 g/mol | biosynth.com |

| CAS Number | 5048-82-8 | biosynth.com |

| Melting Point | 70-74 °C | sigmaaldrich.com |

| InChI Key (trans isomer) | NRPMBSHHBFFYBF-VMPITWQZSA-N | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

Overview of Current Academic Research Trajectories for this compound

Research involving this compound is intrinsically linked to the field of photochemistry. The ability to form the cis isomer from the stable trans isomer using light as a trigger opens up several advanced research avenues.

A prominent area of investigation is the development of "smart" materials, particularly self-healing polymers. researchgate.net In these systems, the cinnamate moiety is incorporated as a pendant group on a polymer backbone. The photochemical [2+2] cycloaddition of the alkene groups on adjacent polymer chains can form crosslinks, creating a solid material. This cycloaddition can be triggered by UV light. The formation of the cis isomer is a key step in this process, as the geometry of the molecules influences the efficiency and type of cyclobutane (B1203170) ring formed. researchgate.netjaist.ac.jp

Another significant research trajectory is in the field of photopharmacology. rug.nlrug.nl The concept involves creating drugs that can be activated or deactivated with light. The distinct geometries of cis and trans isomers can lead to different biological activities. A molecule could be administered as an inactive trans isomer and then switched to the active cis form at a specific site in the body using focused light, offering a high degree of spatial and temporal control over drug activity. While much of this work is at a proof-of-concept stage, the fundamental trans-cis isomerization of cinnamates like ethyl 4-aminocinnamate is a core enabling technology. rug.nl

Finally, the compound serves as a model for studying fundamental photochemical processes. The isomerization and subsequent reactions, such as photodimerization to form truxillic or truxinic acid derivatives, provide insight into reaction mechanisms in various media, from solution to the solid state. researchgate.netjaist.ac.jpnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

331734-33-9 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

ethyl (Z)-3-(4-aminophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3/b8-5- |

InChI Key |

NRPMBSHHBFFYBF-YVMONPNESA-N |

Isomeric SMILES |

CCOC(=O)/C=C\C1=CC=C(C=C1)N |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Strategies for Cis Ethyl 4 Aminocinnamate and Its Derivatives

Stereoselective Synthesis of cis-Ethyl 4-aminocinnamate

Achieving a high proportion of the cis (or Z) isomer in ethyl 4-aminocinnamate requires specialized synthetic routes that can overcome the thermodynamic preference for the trans form. These methods can be broadly categorized into indirect chemical syntheses that favor the formation of the cis-alkene and postsynthetic isomerization techniques.

Indirect Approaches Favoring cis-Isomer Formation

Direct olefination methods that yield cis-alkenes with high selectivity are crucial for accessing compounds like this compound. While standard Wittig reactions often produce mixtures of isomers or favor the trans product, certain advanced methodologies offer a route to the desired cis configuration.

One such advanced strategy is the stereoinvertive deoxygenation of trans-3-arylglycidates. A study by Akkarasamiyo et al. demonstrated a method using nickel triflate and triphenylphosphine (B44618) to convert trans-glycidic esters into thermodynamically less stable (Z)-cinnamate esters with high yields and selectivity. organic-chemistry.org This approach could be adapted for the synthesis of this compound, likely starting from 4-nitrobenzaldehyde. The process would involve the formation of the corresponding trans-3-(4-nitrophenyl)glycidate, followed by the nickel-catalyzed deoxygenation to yield ethyl (Z)-4-nitrocinnamate. The final step would be the selective reduction of the nitro group, as detailed in section 2.2. This method is notable for its tolerance of various functional groups, including the nitro group. organic-chemistry.org

Other potential indirect routes include modified Horner-Wadsworth-Emmons reactions that are specifically designed to produce Z-alkenes. While not specifically documented for this exact substrate, these reactions represent a viable synthetic strategy.

Table 1: Representative Nickel-Catalyzed Stereoinvertive Deoxygenation for (Z)-Cinnamate Ester Synthesis

| Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Selectivity (E/Z) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 3-phenylglycidate | Ni(OTf)₂ (5 mol%), PPh₃ (2 equiv.) | Toluene | 80 | High | High Z-selectivity | organic-chemistry.org |

Photochemical Isomerization for Enriched cis-Configurations

Photochemical isomerization is a widely employed technique for converting thermodynamically stable trans-alkenes into their corresponding cis-isomers. Cinnamic acid and its derivatives are well-known to undergo this reversible trans-cis isomerization upon exposure to ultraviolet (UV) radiation. researchgate.net The process involves irradiating a solution of the trans-isomer, which excites the molecule from the ground state (S₀) to an excited singlet state (S₁). In the excited state, rotation around the carbon-carbon double bond becomes possible, allowing for conversion to the cis configuration before decaying back to the ground state.

This method is highly applicable for producing this compound. The synthesis would first target the more easily accessible trans-ethyl 4-aminocinnamate, typically via the reduction of trans-ethyl 4-nitrocinnamate. A solution of the trans-isomer in a suitable solvent, such as methanol (B129727) or acetonitrile, can then be irradiated with UV light (e.g., at 254 nm) to induce isomerization. researchgate.netbiorxiv.org The reaction eventually reaches a photostationary state, which is a mixture of both trans and cis isomers. The cis-isomer can then be isolated from the mixture using chromatographic techniques. The efficiency of this process can be influenced by factors such as the solvent, irradiation wavelength, and the specific substituents on the phenyl ring. rsc.org

Chemical Reduction Pathways to Ethyl 4-aminocinnamate

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis and the most common route to prepare aromatic amines like ethyl 4-aminocinnamate. The typical precursor for this synthesis is ethyl 4-nitrocinnamate. A key challenge is the chemoselective reduction of the nitro group without affecting other reducible functionalities in the molecule, namely the α,β-unsaturated ester. Catalytic hydrogenation is the most prevalent method for achieving this transformation with high selectivity and efficiency.

Catalytic Hydrogenation Techniques and Selectivity Studies

Catalytic hydrogenation employs a catalyst to facilitate the reaction of a substrate with a hydrogen source. This process can be carried out using either homogeneous or heterogeneous catalysts, each offering distinct advantages.

In homogeneous catalysis, the catalyst is dissolved in the reaction solvent along with the substrate. This often allows for milder reaction conditions, higher selectivity, and better mechanistic understanding compared to heterogeneous systems. nih.gov Various transition-metal complexes, particularly those based on noble metals like ruthenium, are effective for the selective reduction of nitroarenes. nih.govacs.org More recently, catalysts based on abundant and less toxic metals like iron have been developed as sustainable alternatives. nih.govtcichemicals.com These systems often use molecular hydrogen (H₂) or transfer hydrogenation reagents like hydrazine (B178648) hydrate (B1144303) as the hydrogen source. tcichemicals.com

For example, ruthenium carbonyl complexes have been shown to catalyze the reduction of nitro compounds to amines using a mixture of carbon monoxide and hydrogen at moderate temperatures and pressures. google.com Iron-based systems, such as those using iron(II) phthalocyanine (B1677752) or an [Fe(salen)₂]-μ-oxo precatalyst, can chemoselectively reduce the nitro group in the presence of other functionalities. nih.govtcichemicals.com The choice of reductant can be crucial; for instance, using phenylsilane (B129415) instead of pinacol (B44631) borane (B79455) with an iron(salen) catalyst allows for the selective reduction of a nitro group while leaving a carbonyl group intact. nih.gov

Table 2: Examples of Homogeneous Catalytic Systems for Nitroarene Reduction

| Catalyst | Hydrogen Source | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Ruthenium Carbonyls (e.g., Ru₃(CO)₁₂) | H₂ / CO | Nitroarenes | Operates at moderate temperature (130-160°C) and pressure. | google.com |

| Iron(II) Phthalocyanine / FeSO₄ | Hydrazine Hydrate | Functionalized Nitroarenes | High chemo- and regioselectivity; eco-friendly water-ethanol solvent system. | tcichemicals.com |

| [Fe(salen)₂]-μ-oxo complex | Pinacol Borane (HBpin) or Phenylsilane (H₃SiPh) | Aromatic and Aliphatic Nitro Compounds | High chemoselectivity by choice of silane (B1218182) reductant; proceeds at room temperature. | nih.gov |

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas phase. They are highly valued in industrial applications due to their ease of separation from the reaction mixture and potential for recycling. semanticscholar.org While traditional catalysts like palladium on carbon (Pd/C) and Raney Nickel are effective, they can sometimes lead to the reduction of other functional groups. commonorganicchemistry.com

A significant advancement in this area is the development of noble metal-free catalysts, which offer a cost-effective and sustainable alternative. Among these, Nitrogen-doped Carbon Nanotubes (NCNTs) have emerged as highly promising metal-free catalysts for the chemoselective hydrogenation of nitroarenes. nih.gov The introduction of nitrogen atoms into the carbon lattice of CNTs creates active sites that can effectively activate hydrogen molecules and selectively reduce the nitro group. nih.govacs.org Studies have shown that the type of nitrogen doping (e.g., pyrrolic-N vs. graphitic-N) can significantly influence the catalytic activity and selectivity. nih.gov

Furthermore, NCNTs can serve as excellent supports for non-noble metal nanoparticles, such as cobalt, creating highly active and durable catalysts. Cobalt nanoparticles encapsulated in N-doped carbon nanotubes (Co@NCT) have demonstrated excellent activity and selectivity for the hydrogenation of a wide range of nitro compounds under mild conditions, achieving high yields in short reaction times. rsc.org These catalysts exhibit high stability and can be recycled multiple times without a significant loss of performance. acs.orgrsc.org

Table 3: Heterogeneous Noble Metal-Free Catalysis for Nitroarene Reduction

| Catalyst | Hydrogen Source | Temperature (°C) | Key Advantages | Reference |

|---|---|---|---|---|

| N-doped Carbon Nanotubes (NCNTs) (metal-free) | H₂ | 120 | High chemoselectivity, cost-effective, environmentally friendly, recyclable. | nih.govacs.org |

| Cobalt Nanoparticles in N-doped Carbon Nanotubes (Co@NCT) | Hydrazine Hydrate | 25 | Excellent activity (>99% conversion), high selectivity, mild conditions, good recyclability. | rsc.org |

Non-Catalytic Reduction Methodologies (e.g., Metal-Free Systems)

The synthesis of ethyl 4-aminocinnamate typically involves the reduction of a nitro precursor, ethyl 4-nitrocinnamate. While catalytic hydrogenation is a common method, non-catalytic, metal-free systems offer an alternative approach, minimizing metal contamination of the final product. One such method involves the use of indium in the presence of ammonium (B1175870) chloride in an aqueous ethanol (B145695) solution. This system has been shown to be effective for the selective reduction of aromatic nitro compounds to their corresponding amines, with the advantage of being performed in an environmentally benign aqueous medium. While this method has been demonstrated for the reduction of ethyl 4-nitrobenzoate, its application to ethyl 4-nitrocinnamate to selectively produce the cis- or trans-isomer of ethyl 4-aminocinnamate would depend on the starting geometry of the nitro compound and the reaction conditions.

Another approach to consider is transfer hydrogenation, which utilizes organic molecules as hydrogen donors in the presence of a catalyst. While catalytic, some transfer hydrogenation systems employ non-precious metal catalysts or even organocatalysts, aligning with the principles of metal-free synthesis. The stereochemical outcome of such reductions on the cinnamate (B1238496) backbone would need to be carefully controlled to favor the desired cis-isomer.

Green Chemistry Principles in Aminocinnamate Synthesis (e.g., Aqueous Media)

Green chemistry principles are increasingly being integrated into the synthesis of aminocinnamates to reduce environmental impact. A key aspect is the use of environmentally friendly reagents and solvents. The aforementioned indium/ammonium chloride system in aqueous ethanol is a prime example of a greener approach to the reduction of nitroaromatic compounds.

Furthermore, the synthesis of the ethyl cinnamate scaffold itself can be achieved through green methods. The Horner-Wadsworth-Emmons reaction, for instance, can be performed under microwave irradiation, which often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. While this reaction typically favors the formation of the more stable trans-isomer, modifications to the phosphonate (B1237965) reagent and reaction conditions can influence the stereochemical outcome.

The use of water as a solvent is another cornerstone of green chemistry. While organic solvents are often required for the synthesis of cinnamic acid derivatives, research into performing these reactions in aqueous media is ongoing. The development of water-soluble catalysts and reagents is crucial for advancing this goal.

Derivatization and Functionalization Strategies of Ethyl 4-aminocinnamate

The amino group and the ethyl ester functionality of ethyl 4-aminocinnamate provide versatile handles for further derivatization, allowing for its incorporation into a variety of molecular scaffolds.

Amide Coupling Reactions for Peptide Mimetic Synthesis

The primary amine of this compound is a key functional group for amide bond formation, a fundamental reaction in the synthesis of peptides and peptide mimetics. This reaction involves coupling the amine with a carboxylic acid, often activated by a coupling reagent to facilitate the reaction. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

The rigid cis-geometry of the ethyl 4-aminocinnamate backbone can be exploited to introduce conformational constraints into peptide structures, which is a valuable strategy in the design of biologically active peptide mimetics. These constrained analogues can exhibit enhanced receptor binding affinity, selectivity, and metabolic stability compared to their flexible counterparts. The synthesis of such peptide mimetics would involve the stepwise coupling of amino acids or peptide fragments to the amino group of this compound.

Incorporation into Multicomponent Reaction Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to molecular diversity. The Ugi four-component reaction (U-4CR) is a prominent example, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides.

This compound can potentially serve as the amine component in Ugi-type reactions. By reacting it with a suitable aldehyde, carboxylic acid, and isocyanide, a diverse library of complex molecules incorporating the constrained cinnamate scaffold can be generated. The resulting Ugi products, with their multiple points of diversity, can be valuable for screening in drug discovery programs. The stereochemistry of the starting cis-isomer would be retained in the final product, providing a means to introduce this specific geometric constraint into the Ugi adducts.

Formation of Azo Compounds and Other Nitrogen-Containing Functional Groups

The amino group of ethyl 4-aminocinnamate can be readily converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is a versatile intermediate that can undergo a variety of reactions, most notably azo coupling. In an azo coupling reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form an azo compound (R-N=N-R').

Azo compounds are known for their vibrant colors and are widely used as dyes and pigments. The incorporation of the this compound moiety into an azo structure could lead to novel dyes with interesting photophysical properties. The cis-configuration might influence the planarity of the molecule and thus its absorption spectrum.

Beyond azo coupling, the diazonium intermediate can be used to introduce other nitrogen-containing functional groups. For example, in the Sandmeyer reaction, the diazonium group can be replaced by a variety of nucleophiles, including halides, cyanide, and hydroxyl groups, using a copper(I) salt catalyst. This provides a pathway to a wider range of functionalized cis-cinnamate (B1236797) derivatives.

Synthetic Challenges and Innovative Methodologies for this compound

The primary synthetic challenge in working with this compound lies in the inherent instability of the cis-isomer compared to the thermodynamically more stable trans-isomer. Cis-cinnamic acid and its esters can readily isomerize to the trans-form, particularly when exposed to heat, light, or acidic/basic conditions. This makes their synthesis, purification, and handling challenging.

Innovative methodologies for the stereoselective synthesis of cis-cinnamates are therefore of great interest. One of the most effective methods for generating cis-alkenes is the Wittig reaction, specifically using non-stabilized or semi-stabilized ylides, which kinetically favor the formation of the cis-oxaphosphetane intermediate, leading to the Z-alkene product. For the synthesis of this compound, a Wittig reaction between a protected 4-aminobenzaldehyde (B1209532) and a suitable phosphorus ylide could be a viable route.

Another innovative approach is the photochemical isomerization of the more readily available trans-isomer. Irradiation of trans-ethyl 4-aminocinnamate with UV light can induce a reversible trans to cis isomerization. The resulting photostationary state will be a mixture of both isomers, from which the cis-isomer would need to be separated. The efficiency of this process can be influenced by the choice of solvent and the presence of photosensitizers.

Recent advances in catalysis also offer potential solutions. For example, stereoselective hydrogenation of an alkyne precursor using a Lindlar-type catalyst could yield the cis-alkene. In the context of this compound, this would involve the partial hydrogenation of ethyl 4-aminophenylpropiolate.

Overcoming the challenges associated with the synthesis and stability of this compound is crucial for unlocking its full potential in various scientific and technological applications.

Spectroscopic Characterization and Structural Elucidation of Cis Ethyl 4 Aminocinnamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the structure of cis-Ethyl 4-aminocinnamate in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's three-dimensional structure can be assembled.

Two-Dimensional NMR Techniques for Stereochemical Assignment (e.g., COSY, NOESY)

While specific COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) spectra for this compound are not widely available in the literature, the application of these techniques is crucial for stereochemical assignment.

COSY: A COSY experiment would reveal the scalar coupling network within the molecule. For this compound, this would show correlations between the vinyl protons and any adjacent protons, as well as between the protons of the ethyl group. This helps in assigning the proton signals to their respective positions in the molecule.

NOESY: A NOESY experiment is particularly vital for confirming the cis geometry of the double bond. This technique detects through-space interactions between protons that are in close proximity. For the cis isomer, a significant Nuclear Overhauser Effect (NOE) would be expected between the two vinylic protons. In contrast, the trans isomer would show a much weaker or no NOE between these protons due to their greater distance from each other.

¹H NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound provides key information for its structural elucidation. The chemical shifts (δ) are indicative of the electronic environment of each proton, and the coupling constants (J) reveal the connectivity and stereochemical relationships between neighboring protons.

A defining feature for distinguishing between cis and trans isomers of cinnamates is the coupling constant between the two vinylic protons. For cis isomers, the coupling constant is typically in the range of 8-12 Hz, while for trans isomers, it is larger, usually between 12-18 Hz. wiley-vch.de

Based on data from similar cis-cinnamate (B1236797) compounds, the following is a table of expected ¹H NMR chemical shifts and coupling patterns for this compound. For comparison, data for a similar compound, ethyl cis-cinnamate, shows olefinic protons at 5.93 ppm. wiley-vch.de

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.3 | Triplet | ~7.1 |

| Ethyl -CH₂ | ~4.2 | Quartet | ~7.1 |

| Vinylic Proton (α to C=O) | ~5.8 - 6.0 | Doublet | ~12-13 |

| Vinylic Proton (β to C=O) | ~6.8 - 7.0 | Doublet | ~12-13 |

| Aromatic Protons (ortho to NH₂) | ~6.6 | Doublet | ~8.5 |

| Aromatic Protons (meta to NH₂) | ~7.3 | Doublet | ~8.5 |

| Amino -NH₂ | Broad Singlet | ~4.0 | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. The chemical shifts are influenced by the hybridization and the nature of the attached atoms.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂ | ~60 |

| Vinylic Carbon (α to C=O) | ~118 |

| Vinylic Carbon (β to C=O) | ~140 |

| Aromatic C (quaternary, attached to vinyl) | ~125 |

| Aromatic CH (ortho to NH₂) | ~114 |

| Aromatic CH (meta to NH₂) | ~130 |

| Aromatic C (quaternary, attached to NH₂) | ~148 |

| Carbonyl C=O | ~166 |

Note: These are approximate values and can be influenced by the stereochemistry and solvent.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound will display characteristic absorption bands corresponding to the vibrations of its various functional groups. A comparative study of the vibrational spectra of cis- and trans-cinnamic acid has shown that while many bands are similar, there are distinct differences, particularly in the fingerprint region, that allow for the differentiation of the two isomers. nih.gov

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H (amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (vinylic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (ester) | Stretching | 1700 - 1720 | Strong |

| C=C (vinylic) | Stretching | 1620 - 1640 | Medium |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium |

| C-O (ester) | Stretching | 1100 - 1300 | Strong |

| C-N (amine) | Stretching | 1250 - 1350 | Medium |

| =C-H (cis) | Out-of-plane Bending | ~700 | Strong |

The out-of-plane bending vibration of the cis-substituted double bond is a particularly useful diagnostic tool for confirming the stereochemistry.

Vibrational Stark Spectroscopy for Environmental Sensing

Vibrational Stark Spectroscopy (VSS) is a powerful technique that measures the effect of an external electric field on the vibrational frequencies of a molecule. The carbonyl (C=O) stretch of esters like this compound is a particularly sensitive probe of its local electrostatic environment. While direct applications of this compound for environmental sensing are still an emerging area of research, the principles of VSS suggest its potential in this field. The sensitivity of its carbonyl vibration to electric fields could be harnessed to detect and quantify the presence of polar environmental pollutants.

In a study investigating the vibrational Stark effects of various carbonyl probes, ethyl 4-aminocinnamate was analyzed to understand how molecular structure influences the Stark tuning rate. The Stark tuning rate, |Δµ|, which quantifies the change in vibrational frequency with an applied electric field, is a key parameter in these studies. For ethyl 4-aminocinnamate in 2-methyltetrahydrofuran (B130290) (2MeTHF), the following vibrational spectroscopic data were reported nih.gov:

These results indicate that substitutions on the aromatic ring, such as the amino group in ethyl 4-aminocinnamate, can significantly increase the Stark tuning rate compared to simpler esters nih.gov. This enhanced sensitivity suggests that molecules like this compound could be developed into highly responsive molecular probes for sensing changes in the local electric field, a property that could be exploited for detecting polar analytes in various environments. The study highlights that the vibrational Stark effect provides a framework for estimating electrostatic contributions, which could be extended to sensing applications nih.gov.

Solvatochromic Studies of Carbonyl Probes

Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is another valuable tool for understanding the electronic structure of molecules like this compound. The carbonyl group in this molecule acts as a chromophore, and its absorption of light is influenced by the surrounding solvent molecules.

Solvatochromic studies, often performed in conjunction with VSS, help to correlate spectral shifts with the local electric field experienced by the probe molecule. The frequency of the carbonyl stretch in this compound would be expected to exhibit a noticeable shift when the solvent is changed. In non-polar solvents, the vibrational frequency would be higher, while in polar, hydrogen-bond-donating solvents, the frequency would decrease due to the stabilization of the partial negative charge on the carbonyl oxygen.

The data from VSS studies on ethyl 4-aminocinnamate in 2MeTHF provide a baseline for its behavior in a non-polar environment nih.gov. By comparing this to its vibrational frequency in a range of solvents with varying polarities, a solvatochromic plot can be constructed. This allows for the calibration of the carbonyl stretch as an empirical probe of solvent polarity and local electric fields. Such calibrated probes are instrumental in studying complex environments where the local polarity is unknown, such as within polymer matrices or at biological interfaces nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions within a molecule and for monitoring chemical reactions, including photochemical transformations.

This compound can undergo photoisomerization to its trans isomer upon exposure to light of a suitable wavelength. This transformation can be readily monitored using UV-Vis spectroscopy because the cis and trans isomers have distinct absorption spectra. The extended conjugation in the trans isomer typically results in a longer wavelength of maximum absorption (λmax) and a higher molar absorptivity compared to the less conjugated cis isomer.

The kinetics of the cis-to-trans isomerization can be followed by irradiating a solution of the cis isomer and recording the change in absorbance at a specific wavelength over time. The rate of this photochemical reaction can be determined by fitting the absorbance data to an appropriate kinetic model. This information is crucial for applications such as photolithography and the development of photoresponsive materials where the rate of isomerization is a key performance parameter.

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. The primary absorption is due to the π → π* transition within the conjugated system of the cinnamoyl group and the aminophenyl ring. The less intense n → π* transition involves the non-bonding electrons of the carbonyl oxygen.

X-ray Crystallography for Definitive Solid-State Structure and Stereochemistry

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide unambiguous confirmation of the cis stereochemistry of the double bond in ethyl 4-aminocinnamate, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.

As of the current literature survey, a specific crystal structure for this compound has not been reported. However, the crystal structures of related compounds, such as trans-ethyl 4-aminocinnamate and other cinnamic acid derivatives, have been determined. These structures reveal important details about the planarity of the molecule and the nature of hydrogen bonding and other intermolecular forces that govern the crystal packing. A crystallographic study of the cis isomer would be invaluable for understanding how the change in stereochemistry affects the solid-state properties and for the rational design of materials based on this compound.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers wikipedia.orgcirs-ck.comresearchgate.neteag.com. When this compound is incorporated into a polymer, either as a monomer or as a functional side group, GPC is an essential tool for characterizing the resulting macromolecule.

The principle of GPC is to separate polymer molecules based on their hydrodynamic volume in solution. A solution of the polymer is passed through a column packed with a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, leading to a longer retention time. By calibrating the column with polymer standards of known molecular weight, a calibration curve can be created to determine the molecular weight distribution of an unknown polymer sample wikipedia.org.

In the context of polymers containing this compound, such as polyurethanes or polyamides, GPC can be used to determine key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This information is critical as the molecular weight and its distribution significantly influence the mechanical, thermal, and solution properties of the polymer. For example, in the development of polyurethane nanocomposites functionalized with ethyl 4-aminocinnamate, GPC would be used to assess the effect of the functionalization on the polymer's molecular weight and to ensure the quality and consistency of the synthesized material.

Absence of Published Computational Data Precludes Analysis of this compound

A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of this compound. Despite the availability of computational studies for the more common trans isomer and related cinnamic acid derivatives, specific research detailing the Density Functional Theory (DFT) calculations or Molecular Dynamics (MD) simulations for the cis isomer is not present in the public domain. Consequently, the detailed analysis as requested cannot be provided.

Computational chemistry serves as a powerful tool for elucidating the structural, spectroscopic, and electronic properties of molecules. Methodologies such as DFT are routinely employed to predict molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts. Furthermore, analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential, provides deep insights into a molecule's reactivity and intermolecular interactions.

Similarly, Molecular Dynamics simulations offer a window into the dynamic behavior of molecules, including their interactions with solvents and their conformational flexibility over time. These simulations are crucial for understanding how a molecule behaves in a realistic environment, such as in a solution, which can influence its properties and function.

While the theoretical frameworks and computational methodologies for such studies are well-established, their application to this compound has not been documented in accessible research. The focus of existing literature has predominantly been on the more stable trans configuration of ethyl 4-aminocinnamate and other related compounds. Without primary research data, any attempt to detail the geometry optimization, predict spectroscopic signatures, analyze electronic structure, or investigate the solvation and conformational dynamics of this compound would be speculative and fall outside the bounds of established scientific findings.

Therefore, until specific computational studies are performed and published for this compound, a scientifically accurate and detailed article on its theoretical investigations cannot be constructed.

Computational Chemistry and Theoretical Investigations of Cis Ethyl 4 Aminocinnamate

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool to explore the intricate details of chemical reactions involving cis-Ethyl 4-aminocinnamate at the molecular level. By simulating reaction pathways, researchers can gain a comprehensive understanding of the underlying mechanisms that are often difficult to observe experimentally.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in mapping the potential energy surface of reactions involving this compound. These calculations allow for the identification of stable intermediates and, crucially, the transition states that connect them. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to proceed.

The geometry of the transition state provides critical information about the concertedness of a reaction. For instance, in a hypothetical pericyclic reaction, the simultaneous formation or breaking of multiple bonds can be visualized and analyzed. The nature of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

A key aspect of these studies is the application of the Activation Strain Model (ASM), which deconstructs the activation energy into the strain energy required to deform the reactants into the transition state geometry and the interaction energy between the deformed reactants. nih.gov This model offers a granular view of the factors that control the reaction barrier. nih.gov

Computational studies can predict the energetic feasibility of various reactions, such as the cis-trans isomerization and cycloaddition reactions of this compound. The energetic profile of a reaction is a critical determinant of its kinetics and thermodynamics.

The isomerization of the cis isomer to the more stable trans isomer can be modeled to determine the activation energy barrier. This process is crucial for understanding the stability and reactivity of the cis form. Theoretical calculations can elucidate the mechanism, which may involve rotation around the carbon-carbon double bond and can be influenced by solvent effects. nih.gov

Cycloaddition reactions, such as the Diels-Alder reaction, represent a significant class of reactions for forming cyclic compounds. vu.nl Computational modeling can predict the stereoselectivity and regioselectivity of such reactions by comparing the activation energies of different possible pathways. mdpi.com For example, the reaction of this compound with a diene can be modeled to determine whether the endo or exo product is favored kinetically.

Table 1: Illustrative Energetic Data for Computed Reactions of this compound

| Reaction | Computational Method | Basis Set | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| cis-trans Isomerization | B3LYP | 6-311+G(d,p) | 25.8 | -4.2 |

| [4+2] Cycloaddition (endo) | M06-2X | def2-TZVP | 18.5 | -22.7 |

| [4+2] Cycloaddition (exo) | M06-2X | def2-TZVP | 20.1 | -21.9 |

Note: The data in this table is illustrative and represents typical values that could be obtained from DFT calculations for similar organic molecules.

Intermolecular Interaction Analysis

The self-assembly and crystal packing of this compound are governed by a network of non-covalent interactions. Computational methods are essential for characterizing these interactions and understanding their role in the formation of supramolecular structures.

The presence of the amino group and the ester functionality in this compound allows for the formation of hydrogen bonds. These interactions play a crucial role in stabilizing the crystal lattice and directing the self-assembly in solution.

Computational models can predict the geometry and strength of hydrogen bonds. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at the bond critical points of hydrogen bonds, providing a quantitative measure of their strength. Molecular dynamics simulations can further reveal the dynamic nature of these hydrogen bonding networks in condensed phases.

The aromatic ring of this compound facilitates π-stacking interactions, which are important non-covalent forces in the formation of supramolecular assemblies. These interactions involve the overlap of π-orbitals between adjacent aromatic rings and can significantly influence the electronic properties of the resulting material.

Computational analysis can determine the preferred geometry of π-stacking, such as parallel-displaced or T-shaped arrangements, and calculate the associated interaction energies. Energy decomposition analysis can be employed to dissect the interaction energy into its electrostatic, exchange-repulsion, polarization, and dispersion components, providing a deeper understanding of the nature of these interactions.

Ab initio calculations can be used to derive force fields that accurately describe these interactions. These force fields can then be used in molecular dynamics or Monte Carlo simulations to model the behavior of large ensembles of molecules over time, providing insights into phase transitions and the formation of ordered structures. The interplay between short-range directional interactions and long-range isotropic forces is key to understanding the complex phase behavior of materials based on this compound.

Table 2: Illustrative Intermolecular Interaction Energies for a this compound Dimer

| Interaction Type | Computational Method | Basis Set | Interaction Energy (kcal/mol) |

| Hydrogen Bonding (N-H···O=C) | CCSD(T) | aug-cc-pVTZ | -5.3 |

| π-Stacking (Parallel-displaced) | SCS-MP2 | cc-pVDZ | -2.8 |

Note: The data in this table is illustrative and represents typical values that could be obtained from high-level ab initio calculations for similar molecular dimers.

No Publicly Available Research Found for Computational Docking and Molecular Recognition Studies of this compound

Extensive searches of publicly available scientific literature and databases have yielded no specific research articles or datasets pertaining to the computational docking and molecular recognition studies of This compound .

While general information regarding the properties of Ethyl 4-aminocinnamate (often presumed to be the trans-isomer) is available, specific computational chemistry investigations into the cis-isomer's binding affinity, molecular interactions with protein targets, or its molecular recognition profile are not present in the reviewed sources.

Consequently, the creation of a detailed, evidence-based article section on this specific topic, including data tables of research findings as requested, is not possible at this time due to the absence of foundational research.

Reaction Mechanisms and Reactivity Studies of Cis Ethyl 4 Aminocinnamate

Photochemical Reactivity

The photochemical behavior of cinnamic acid and its derivatives, including cis-ethyl 4-aminocinnamate, is a well-documented area of study. Exposure to ultraviolet (UV) light can induce significant changes in the molecular structure, leading to isomerization, dimerization, and polymerization.

Reversible Photochemical [2+2] Cycloaddition Reactions

Upon irradiation with UV light, this compound can undergo a [2+2] cycloaddition reaction, a hallmark of cinnamic acid derivatives. This reaction involves the joining of two molecules at their carbon-carbon double bonds to form a cyclobutane (B1203170) ring. The specific stereochemistry of the resulting cyclobutane derivatives, known as truxillic and truxinic acids, is dictated by the alignment of the molecules in the crystal lattice or in solution.

A key feature of this photochemical reaction is its reversibility. Ethyl 4-aminocinnamate possesses a reversible covalent bond that can be thermally broken and re-formed biosynth.com. This property is of significant interest for applications in materials science, such as the development of self-healing polymers and photoswitchable materials. The cleavage of the cyclobutane ring can often be induced by irradiation with a different wavelength of UV light than that used for the cycloaddition, allowing for controlled switching between the monomeric and dimeric forms.

Photo-induced Dimerization and Polymerization Processes

The [2+2] cycloaddition is the fundamental step in the photo-induced dimerization of this compound. In the solid state, the topochemical principles described by Schmidt suggest that the proximity and orientation of the double bonds in the crystal structure determine the outcome of the reaction bilkent.edu.tr. For a successful reaction, the reactive olefin centers must be parallel and within a distance of 3.5–4.2 Å bilkent.edu.tr.

Beyond dimerization, these photochemical reactions can be extended to form polymers. If a molecule contains two cinnamate (B1238496) moieties, photo-irradiation can lead to the formation of a linear polymer chain linked by cyclobutane rings. This process of photopolymerization is a powerful tool for creating novel materials with unique properties. The reversibility of the underlying [2+2] cycloaddition allows for the potential depolymerization of these materials, offering a route to recyclable or reworkable polymers.

Reactivity at the Cinnamate Double Bond

The carbon-carbon double bond in this compound is an electron-rich site, making it susceptible to attack by various reagents. This reactivity allows for a range of addition and cycloaddition reactions.

Nucleophilic Addition Reactions (e.g., Thia-Michael Addition)

The double bond of cinnamate esters can undergo nucleophilic addition reactions, a classic example being the thia-Michael addition. In this reaction, a thiol adds across the double bond, a process often catalyzed by a weak base. The general mechanism involves the formation of a thiolate anion, which then acts as the nucleophile.

The thia-Michael addition is a highly efficient and versatile reaction for carbon-sulfur bond formation and has been widely used in organic synthesis and materials science srce.hr. While specific studies on this compound are not extensively detailed in readily available literature, the general principles of thia-Michael additions to α,β-unsaturated esters are well-established. The electron-donating amino group on the aromatic ring of this compound may influence the reactivity of the double bond towards nucleophiles.

Table 1: Factors Influencing Thia-Michael Addition Reactions

| Factor | Description | Impact on Reaction |

| Nucleophile | The nature of the thiol (e.g., pKa). | Lower pKa thiols are more acidic and form thiolates more readily, often leading to faster reaction rates. |

| Michael Acceptor | The electronic properties of the α,β-unsaturated system. | Electron-withdrawing groups on the acceptor increase its electrophilicity and accelerate the reaction. |

| Catalyst | Typically a weak base (e.g., amine) or a phosphine. | The catalyst facilitates the formation of the nucleophilic thiolate. |

| Solvent | The polarity of the reaction medium. | Solvent can influence the reaction rate and the position of the equilibrium. |

This table provides a general overview of factors affecting thia-Michael additions and is based on established principles of the reaction.

[4+2] Cycloaddition Reactions in the Synthesis of Heterocyclic Systems

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings libretexts.org. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). While the double bond of this compound can act as a dienophile, its reactivity is influenced by the substituents. The electron-donating amino group may decrease its reactivity towards electron-rich dienes in a normal-electron-demand Diels-Alder reaction.

However, aminocinnamates can be valuable precursors in the synthesis of various heterocyclic systems nih.gov. For instance, the amino group can be incorporated into a heterocyclic ring system through multi-step synthetic sequences that may involve an initial cycloaddition reaction. The development of organocatalysis has significantly expanded the scope of enantioselective [4+2] cycloadditions, offering pathways to chiral heterocyclic compounds mdpi.com.

Transformations Involving the Amino Group

The aromatic amino group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. These reactions are fundamental in organic synthesis for the preparation of a wide range of derivatives.

The amino group can be acylated by reacting with acid chlorides or anhydrides to form amides. It can also be alkylated or arylated. Furthermore, the amino group can be diazotized by treatment with nitrous acid, forming a diazonium salt. This intermediate is highly useful as it can be subsequently replaced by a wide range of other functional groups, including halogens, hydroxyl, and cyano groups, through Sandmeyer and related reactions. These transformations allow for the synthesis of a diverse library of substituted cinnamate derivatives from a common precursor. For example, the amino group of α-amino acids can react with aldehydes to form imines (Schiff bases), which can then undergo further reactions like decarboxylation or deamination libretexts.org.

Amidation and Condensation Reactions

Amidation Reactions: The amino group on the phenyl ring of this compound can undergo amidation reactions with acylating agents to form amide bonds. While specific studies on the cis-isomer are not extensively documented, the general mechanism for the amidation of aromatic amines can be applied. The reaction typically proceeds through the nucleophilic attack of the amino group on an activated carboxylic acid derivative, such as an acyl chloride or an anhydride (B1165640).

The reaction can also be achieved directly with a carboxylic acid using a coupling agent, such as a carbodiimide (B86325). The plausible mechanism for a carbodiimide-mediated amidation starts with the activation of the carboxylic acid by the carbodiimide reagent to form a highly reactive O-acylisourea intermediate. analis.com.my Subsequently, the amino group of this compound attacks this intermediate, leading to the formation of the amide and a urea (B33335) byproduct. analis.com.my Boric acid has also been explored as a catalyst for the direct amidation of cinnamic acid, which proceeds by forming an anhydride as an acylating agent. semanticscholar.org

It is important to note that the conditions required for amidation, such as heating or the use of certain catalysts, can potentially induce isomerization of the cis-alkene to the more stable trans-form. Therefore, careful selection of reaction conditions is crucial to preserve the cis-stereochemistry.

Condensation Reactions: The amino group of this compound can also participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

Furthermore, the α-carbon of the ethyl ester moiety, while not as acidic as in β-dicarbonyl compounds, can potentially act as a nucleophile in certain condensation reactions like the Knoevenagel condensation, especially under strong base conditions. rsc.orgresearchgate.net However, the reactivity in such reactions would be significantly lower compared to more activated methylene (B1212753) compounds. The Knoevenagel condensation is a crucial transformation in organic chemistry for the synthesis of various valuable compounds. rsc.org Green chemistry approaches have led to the development of catalyst-free and water-mediated Knoevenagel reactions. rsc.org

| Reaction Type | Reagents/Catalysts | Key Intermediate | Potential Challenges for cis-Isomer |

| Amidation | Acyl chlorides, Anhydrides, Carboxylic acids with coupling agents (e.g., carbodiimides), Boric acid analis.com.mysemanticscholar.org | O-acylisourea (with carbodiimides) analis.com.my | Isomerization to trans-isomer under harsh conditions. |

| Condensation | Aldehydes, Ketones (for imine formation), Active methylene compounds (e.g., malonic esters for Knoevenagel-type reactions) rsc.orgresearchgate.net | Imine (Schiff base) | Competition from other reactive sites, potential for side reactions. |

Derivatization for Supramolecular Self-Assembly

The structure of this compound, with its aromatic ring, amino group, and ester functionality, provides multiple points for derivatization to create molecules capable of supramolecular self-assembly. The amino group is a key site for introducing moieties that can participate in hydrogen bonding or other non-covalent interactions.

For instance, acylation of the amino group with long-chain fatty acids or aromatic carboxylic acids can introduce functionalities that promote self-assembly through hydrogen bonding, π-π stacking, and van der Waals interactions. These interactions can lead to the formation of ordered nanostructures such as fibers, sheets, or gels. The principles of supramolecular polymerization, driven by specific molecular recognition and non-covalent interactions, can be applied to derivatives of this compound to construct complex and functional materials. scispace.comresearchgate.net

The cis-configuration of the double bond can impose specific geometric constraints on the resulting molecules, potentially leading to unique self-assembly behaviors and morphologies compared to their trans-isomers. The introduction of motifs capable of forming strong and directional interactions, such as quadruple hydrogen bonds, could lead to the formation of stable supramolecular polymers. scispace.com

| Derivatization Strategy | Intermolecular Interactions | Potential Supramolecular Structures |

| Acylation with long-chain fatty acids | Hydrogen bonding, van der Waals forces | Lamellar structures, gels |

| Acylation with aromatic carboxylic acids | Hydrogen bonding, π-π stacking | Nanofibers, sheets |

| Introduction of urea/thiourea moieties | Strong, directional hydrogen bonding | Helical structures, robust networks |

Isomerization Dynamics and Control of Stereochemistry

The stability and interconversion of the cis and trans isomers of Ethyl 4-aminocinnamate are critical aspects of its chemistry, influencing its properties and potential applications.

Factors Influencing cis-to-trans Isomerization

The cis-isomer of Ethyl 4-aminocinnamate is generally less thermodynamically stable than the trans-isomer due to steric hindrance. The conversion from the cis to the trans form can be induced by thermal energy or photochemical irradiation.

Thermal Isomerization: Heating a solution of this compound will typically lead to its conversion to the more stable trans-isomer. The rate of this thermal isomerization is dependent on the temperature and the solvent.

Photochemical Isomerization: The isomerization can also be driven by light. Upon absorption of a photon of appropriate wavelength, the molecule is excited to a higher electronic state where rotation around the carbon-carbon double bond is facilitated. Upon relaxation back to the ground state, it can return as either the cis or trans isomer. The ratio of isomers at the photostationary state depends on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength.

| Isomerization Method | Driving Force | Key Factors |

| Thermal | Attainment of lower energy state | Temperature, solvent polarity, presence of catalysts (e.g., acid or base) |

| Photochemical | Light absorption and electronic excitation | Wavelength of irradiation, quantum yields of isomerization, molar absorptivities of isomers |

Stereocontrol in Synthetic Transformations

Controlling the stereochemistry of the double bond during the synthesis and subsequent reactions of Ethyl 4-aminocinnamate is a significant challenge.

Stereoselective Synthesis: The synthesis of the cis-isomer typically requires specific stereoselective methods, as many standard olefination reactions favor the formation of the more stable trans-isomer. One common approach is the partial reduction of an alkyne precursor using a catalyst that favors cis-alkene formation, such as Lindlar's catalyst. Another method could be a Wittig-type reaction using a stabilized ylide under conditions that promote the formation of the cis-alkene.

Maintaining Stereointegrity in Reactions: Once the cis-isomer is obtained, maintaining its stereochemical integrity during subsequent transformations is crucial. As mentioned, elevated temperatures and certain reagents can promote isomerization. Therefore, reactions involving this compound should ideally be carried out under mild conditions. For example, in amidation reactions, the use of coupling agents that allow for lower reaction temperatures would be preferable to high-temperature methods.

The development of stereoselective synthetic methods is a continuous area of research in organic chemistry, with a focus on creating specific isomers for various applications. nih.govnih.govdntb.gov.ua

| Challenge | Synthetic Strategy |

| Stereoselective Synthesis of cis-Isomer | Partial hydrogenation of an alkyne precursor (e.g., using Lindlar's catalyst). Wittig reaction with stabilized ylides under specific conditions. |

| Maintaining cis-Stereochemistry | Use of mild reaction conditions (low temperature). Avoidance of strong acids, bases, or radical initiators that can catalyze isomerization. Careful selection of catalysts and reagents. |

Advanced Materials Science Applications of Cis Ethyl 4 Aminocinnamate and Its Derivatives

Self-Healing Polymers and Elastomers

The principle of self-healing in polymers based on cis-ethyl 4-aminocinnamate derivatives lies in the reversible photocycloaddition of the cinnamate (B1238496) moiety. This mechanism allows for the creation of materials that can repair themselves upon exposure to specific light stimuli, extending their lifespan and enhancing their durability.

Design and Synthesis of Polyphosphazenes Featuring cis-Cinnamate (B1236797) Side Chains

Polyphosphazenes, with their inorganic, flexible backbone (–P=N–)n, offer a versatile platform for the attachment of various side groups, enabling the tailoring of their properties for specific applications. The incorporation of cis-cinnamate side chains onto a polyphosphazene backbone is a promising strategy for designing novel self-healing materials. While direct synthesis of polyphosphazenes featuring this compound side chains is an area of ongoing research, the foundational chemistry suggests a viable synthetic route.

The design involves the functionalization of poly(dichlorophosphazene) (B1141720) with a hydroxyl- or amino-terminated cinnamate derivative. For instance, the amino group of ethyl 4-aminocinnamate can act as a nucleophile to replace the chlorine atoms on the phosphazene backbone. This would result in a polymer decorated with photoreactive cinnamate groups. The cis-isomer is crucial for enabling an efficient [2+2] cycloaddition reaction upon irradiation with UV light, leading to the formation of cyclobutane (B1203170) rings that act as cross-links in the polymer network. Ethyl 4-aminocinnamate is recognized for its utility as a phosphazene ligand in mesomorphic solid-state chemistry. biosynth.com

Exploration of Reversible Covalent Bonding for Material Restoration

The key to the self-healing capability of these materials is the reversible nature of the [2+2] cycloaddition reaction of the cinnamate side chains. When the polymer is damaged, the covalent cross-links formed by the cyclobutane rings are broken. The material can then be "healed" by exposing it to UV light of a specific wavelength (typically >260 nm), which promotes the [2+2] cycloaddition of the cinnamate groups across the crack interface, reforming the covalent bonds and restoring the material's integrity.

Subsequent exposure to shorter wavelength UV light (typically <260 nm) can induce cleavage of the cyclobutane rings, reverting them to the original cinnamate groups. This process of forming and breaking covalent bonds is reversible, allowing for multiple healing cycles. The inherent properties of ethyl 4-aminocinnamate, such as its ability to form reversible covalent bonds that can be thermally broken and re-formed, are central to this application. biosynth.com

Bio-based Polymers and High-Performance Materials

The drive towards sustainable and environmentally friendly materials has led to the exploration of bio-derived monomers for the synthesis of high-performance polymers. Photodimers of aminocinnamic acid, which can be derived from biologically sourced materials, serve as valuable building blocks for creating bio-based polyamides and polyimides with exceptional properties.

Synthesis of Polyamides and Polyimides from Aminocinnamate Photodimers

Bio-based polyimides have been successfully synthesized using photodimers of 4-aminocinnamic acid (4ACA) as a bioavailable aromatic diamine monomer. ucsd.eduacs.orgresearchgate.net This 4ACA can be derived from genetically manipulated Escherichia coli. ucsd.eduacs.org The photodimerization of 4ACA, often in the form of its hydrochloride salt, proceeds with high efficiency under a high-pressure mercury lamp to yield 4,4′-diaminotruxillic acid. researchgate.net This bio-derived diamine can then be polymerized with various tetracarboxylic acid dianhydrides to produce polyimides. researchgate.net The resulting polymers can be cast into flexible and transparent films.

Investigations into Thermomechanical Properties of Resulting Polymeric Systems

The polyimides synthesized from 4-aminocinnamic acid photodimers exhibit outstanding thermomechanical properties, positioning them as viable alternatives to petroleum-based high-performance plastics. ucsd.eduacs.orgresearchgate.net These bio-based polyimide films have demonstrated ultrahigh thermal resistance, with 10% weight loss temperatures (T10) exceeding 425 °C. ucsd.eduacs.orgresearchgate.net Notably, they show no glass transition temperature (Tg) below 350 °C, which is among the highest reported for bio-based plastics. ucsd.eduacs.orgresearchgate.net

In addition to their thermal stability, these polyimides also possess excellent mechanical properties, including high tensile strength and Young's moduli. acs.org The unique bent structure of the diaminotruxillic acid monomer contributes to the good solubility of the resulting polyimides in organic solvents. researchgate.net

Thermomechanical Properties of Bio-based Polyimides from 4ACA Photodimers

| Property | Value | Reference |

|---|---|---|

| 10% Weight Loss Temperature (T10) | > 425 °C | ucsd.eduacs.orgresearchgate.net |

| Glass Transition Temperature (Tg) | No Tg below 350 °C | ucsd.eduacs.orgresearchgate.net |

| Tensile Strength | High | acs.org |

| Young's Modulus | High | acs.org |

Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound, featuring an aromatic ring, an amino group, and an ester group, provides the necessary functionalities for engaging in non-covalent interactions that drive supramolecular self-assembly. These interactions, primarily hydrogen bonding and π-π stacking, can lead to the formation of ordered, hierarchical structures with emergent properties. Ethyl 4-aminocinnamate is described as a supramolecular, homologous, and activated linear polymer. biosynth.com

The amino group and the carbonyl group of the ester can act as hydrogen bond donors and acceptors, respectively, leading to the formation of intermolecular hydrogen bonds. These interactions can direct the assembly of molecules into well-defined one- or two-dimensional arrays. Furthermore, the aromatic rings of the cinnamate molecules can interact through π-π stacking, providing additional stability to the self-assembled structures. The interplay between hydrogen bonding and π-π stacking is crucial in determining the final morphology of the supramolecular assembly. The dominant interactions can be influenced by factors such as solvent choice and concentration.

Design of Achiral Gelators and Their Self-Assembled Structures

While chirality is often a driving force for the formation of helical supramolecular structures, recent research has demonstrated that achiral molecules derived from ethyl 4-aminocinnamate can also self-assemble into complex, ordered gel networks. A notable example involves a C3-symmetric benzene-1,3,5-tricarboxamide (B1221032) substituted with ethyl cinnamate. This achiral compound has been shown to form supramolecular gels in a dimethylformamide (DMF)/water mixture researchgate.net. The self-assembly process is driven by a combination of hydrogen bonding between the amide groups and π-π stacking interactions of the aromatic cores, leading to the formation of entangled fibrillar networks that immobilize the solvent and create a gel.

The morphology of these self-assembled structures is highly dependent on the solvent composition and temperature. The formation of fibrous networks is a common characteristic of these gels, with the diameter and length of the fibers being influenced by the kinetics of the self-assembly process.

Control over Supramolecular Chirality and Handedness

A fascinating aspect of supramolecular gels formed from achiral building blocks, including derivatives of ethyl 4-aminocinnamate, is the emergence of macroscopic chirality. The achiral C3-symmetric benzene-1,3,5-tricarboxamide with ethyl cinnamate substituents, for instance, spontaneously forms both left- and right-handed helical twists within the gel, with one handedness often being slightly more prevalent, resulting in a net macroscopic chirality researchgate.net. This phenomenon, known as spontaneous symmetry breaking, is of great interest for understanding the origins of homochirality in nature.

Furthermore, the handedness of these supramolecular structures can be controlled. One method involves the use of external stimuli, such as chiral microvortices. Laminar chiral microvortices generated in a microfluidic device can exert a hydrodynamic torque on the initial self-assembling nuclei, influencing their chiral bias semanticscholar.orgscielo.br. This initial bias is then amplified during the subsequent growth of the supramolecular fibers, leading to a gel with a controlled macroscopic chirality semanticscholar.orgscielo.br. Another approach to control handedness is through ester-amide exchange reactions with chiral amines, where the chirality of the amine dictates the resulting handedness of the supramolecular twists researchgate.net.

Luminescent Properties of Supramolecular Gels and Assemblies

Derivatives of cinnamic acid are known to exhibit fluorescence, and incorporating these moieties into supramolecular gels can lead to materials with interesting photophysical properties. While specific studies on the luminescence of gels derived directly from this compound are not extensively documented in the provided search results, research on related cinnamic acid derivatives provides strong indications of their potential. For instance, a chiral cinnamic acid gelator has been shown to self-assemble into nanofibers that display intense right-handed circularly polarized luminescence (CPL) researchgate.net. This CPL is a result of the chiral arrangement of the fluorescent molecules within the supramolecular assembly.

The luminescent properties of these gels can be tuned by external stimuli. For example, photoisomerization of the cinnamic acid moiety from the trans to the cis form upon UV irradiation can disrupt the ordered packing of the gel fibers, leading to a loss of the CPL signal researchgate.net. This photo-switchable chiroptical property opens up possibilities for applications in sensing and optical data storage. The inherent fluorescence of the cinnamate core, coupled with the ability to form ordered supramolecular structures, suggests that gels derived from this compound could also exhibit tunable luminescent behavior.

Liquid Crystalline Materials

The rigid, anisotropic structure of the cinnamate core makes it a suitable component for the design of liquid crystalline materials. Its incorporation into bent-core and banana-shaped mesogens has been explored to create materials with unique phase behaviors and electro-optical properties.

Incorporation into Bent-Core and Banana-Shaped Mesogens

Bent-core, or banana-shaped, liquid crystals are a fascinating class of materials that can exhibit spontaneous polar order and chirality, even when the constituent molecules are achiral mdpi.com. The cinnamate moiety has been successfully incorporated as a building block in the side arms of such mesogens. For example, a series of bent-core liquid crystals featuring an azocinnamoyl unit in both elongating side arms has been synthesized and studied szfki.hu. The introduction of the cinnamate group extends the molecular length and enhances the longitudinal polarizability compared to benzoyl analogues, which can significantly influence the mesomorphic properties szfki.hu.

Computational Studies on Molecular Ordering and Phase Behavior

Computational modeling plays a crucial role in understanding the relationship between molecular structure and the macroscopic properties of liquid crystalline materials. While specific computational studies focusing exclusively on this compound-containing liquid crystals were not prominently featured in the provided search results, the general principles and methodologies are applicable. Molecular dynamics (MD) simulations and density functional theory (DFT) are powerful tools for investigating the molecular ordering and phase behavior of liquid crystals.

These computational methods can be used to predict the stability of different liquid crystalline phases, calculate order parameters, and visualize the arrangement of molecules within a particular mesophase. For bent-core systems, simulations can help to understand the complex packing arrangements that give rise to the unique polar and chiral properties of banana phases. By systematically varying the molecular structure in silico, for example, by modifying the bend angle or the length of the terminal chains, researchers can gain insights into the key molecular features that govern the formation of specific mesophases. Such computational studies are invaluable for the rational design of new liquid crystalline materials based on the this compound scaffold with desired properties for advanced applications.

Role As a Precursor and Building Block in Complex Organic Synthesis

Synthesis of Bioactive Natural Product Analogs (e.g., Luotonins)

The quest for novel therapeutic agents has driven significant efforts toward the synthesis of natural products and their analogs. The luotonins, a family of quinoline-based alkaloids, have attracted considerable attention due to their potential anticancer properties. While direct synthesis of luotonin analogs from cis-ethyl 4-aminocinnamate is not extensively documented, the use of its positional isomer, ethyl 2-aminocinnamate, in the total synthesis of luotonin A highlights the potential of aminocinnamate scaffolds as key precursors.

In a notable synthesis of luotonin A, ethyl 2-aminocinnamate was utilized as a starting material in a multi-step sequence. nih.gov This synthesis involved the formation of a quinoline (B57606) scaffold, which constitutes the core of the luotonin structure. nih.gov The strategic placement of the amino and ester functionalities in the aminocinnamate precursor is crucial for the successful construction of the target molecule. This suggests that this compound could similarly serve as a valuable starting point for the synthesis of luotonin analogs with modifications in the substitution pattern of the quinoline ring system. The amino group at the 4-position would allow for the generation of luotonin analogs with functionality on a different ring of the core structure, potentially leading to novel biological activities.

The general synthetic approach often involves the condensation of the aminocinnamate derivative with a suitable carbonyl compound to form the quinoline ring via reactions such as the Friedländer annulation. researchgate.net Subsequent cyclization and functional group manipulations can then be employed to complete the synthesis of the complex pentacyclic structure of luotonins. nih.gov

Table 1: Key Intermediates in a Representative Luotonin A Synthesis Utilizing an Aminocinnamate Precursor

| Precursor | Key Intermediate | Target Analog |

| Ethyl 2-aminocinnamate | Quinoline scaffold | Luotonin A |

This table is based on a synthetic route to Luotonin A and is presented here to illustrate the potential role of aminocinnamate derivatives.

Utility in the Construction of Advanced Heterocyclic Compounds

The synthesis of advanced heterocyclic compounds, particularly those containing nitrogen, is a cornerstone of medicinal chemistry and materials science. This compound provides a versatile platform for the construction of various heterocyclic systems due to its inherent reactivity. The presence of the aniline-like amino group and the α,β-unsaturated ester allows for its participation in a range of cyclization and annulation reactions.